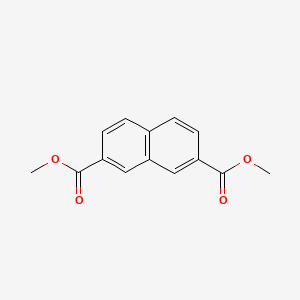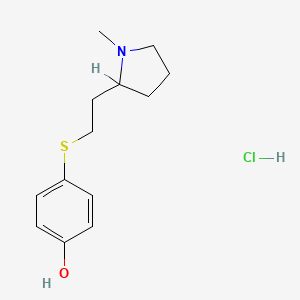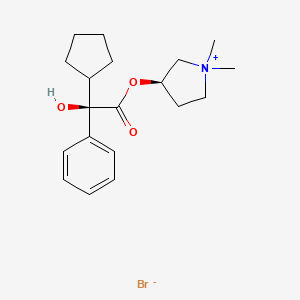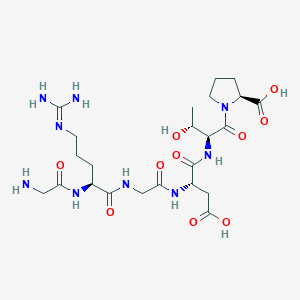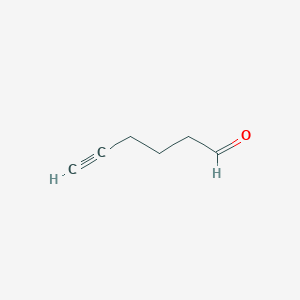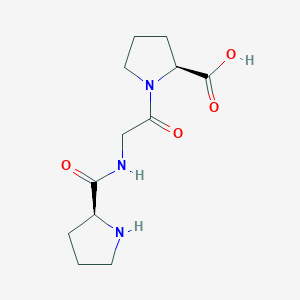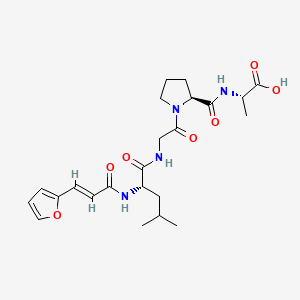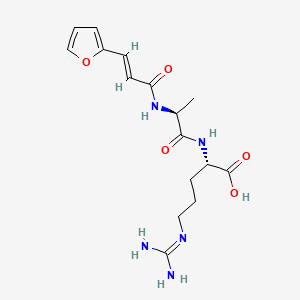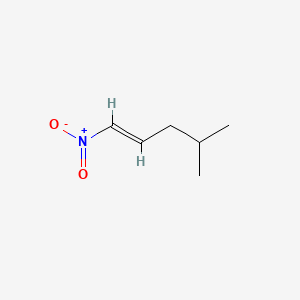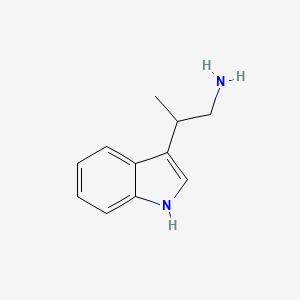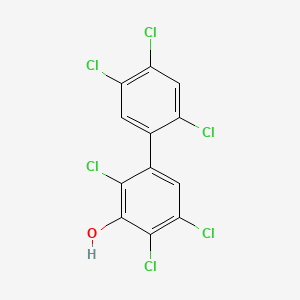![molecular formula C9H8FN3S B1336363 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 39181-54-9](/img/structure/B1336363.png)
5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
The compound "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazol-2-amine, which is a heterocyclic compound containing a thiadiazole ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group in the compound suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution in the molecule.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of hydrazinecarbothioamide with various substituted benzoic acids in the presence of phosphorus oxychloride, as seen in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . This method could potentially be adapted for the synthesis of "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" by using an appropriately substituted benzoic acid precursor.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by the presence of a thiadiazole ring, which can form hydrogen bonds and engage in π-π stacking interactions. For instance, the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine shows that the molecule forms infinite chains in the crystal due to N-H...N and C-H...N bonds . Similar interactions could be expected in the crystal structure of "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine".
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazol-2-amine derivatives can be influenced by the substituents on the thiadiazole ring. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of hydrogen-bonded adducts and salts, demonstrating the compound's ability to participate in acid-base reactions . The fluorophenyl group in "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" may similarly engage in such reactions, potentially leading to the formation of cocrystals or salts with various acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are influenced by their molecular structure. The presence of a fluorine atom in the compound is likely to affect its lipophilicity, electronic properties, and potential for forming hydrogen bonds. The antibacterial activity of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, against Staphylococcus aureus and Chromobacterium violaceum, suggests that "5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine" may also exhibit similar biological properties .
Aplicaciones Científicas De Investigación
Anticancer and Antitubercular Potential
5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine and its derivatives have shown potential in anticancer and antitubercular applications. A study demonstrated that certain 1,3,4-thiadiazole-2-amines exhibited significant in vitro antitumor activities against breast cancer and normal human cell lines. Specifically, compounds like N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines showed higher inhibitory activities against the MDA-MB-231 cell line compared to the control, cisplatin. Additionally, some compounds also exhibited high inhibitory activities against the HEK293T cell line. In antitubercular activity testing against Mycobacterium smegmatis, certain 1,3,4-thiadiazole-2-amines proved to be more potent agents compared to the control, Isoniazid (Sekhar, Rao, Rao, Kumar, & Jha, 2019).
Structural and Noncovalent Interaction Analysis
The structure and noncovalent interactions of derivatives of 1,3,4-thiadiazole-2-amines have been extensively studied. In one instance, the orientation of the amino group in non-halogenated structures of adamantane-1,3,4-thiadiazole hybrid derivatives was different. The study used quantum theory of atoms-in-molecules (QTAIM) approach to characterize intra- and intermolecular interactions. Hirshfeld surface analysis and 2D-fingerprint plots revealed comparable contributions of different non-covalent interactions in compounds with halogen substitutions (El-Emam et al., 2020).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies have been conducted on 1,3,4-thiadiazole derivatives. For instance, the fluorescence studies of 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol (MATB) and 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol (MTB) in aqueous solution showed interesting fluorescence effects. These effects were influenced by aggregation factors and charge transfer effects. Such studies highlight the impact of secondary amine moiety on fluorescence effects and aid in understanding the molecular behavior of these compounds (Matwijczuk et al., 2018).
Antimicrobial and Antioxidant Activity
Compounds derived from 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine have shown promising antimicrobial and antioxidant activities. In one study, the synthesized compounds were tested for their antibacterial and antifungal activity, demonstrating potential as therapeutic agents (Joseph et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGKHZZMJYTPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424573 | |
| Record name | 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
39181-54-9 | |
| Record name | 5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



